molecular formula C14H20N2O B1493748 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097966-09-9

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1493748
CAS No.: 2097966-09-9
M. Wt: 232.32 g/mol
InChI Key: LXNSOKPNHHVNEH-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sphingosine kinase 1 (SphK1), which is involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This interaction influences the balance of sphingolipids within the cell, affecting cell growth, proliferation, and apoptosis . Additionally, this compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and vascular development .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SphK1 leads to altered levels of S1P, which in turn affects the Akt/mTOR and MAPK pathways, crucial for cell survival and proliferation . Furthermore, this compound impacts gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to SphK1, inhibiting its activity and reducing the production of S1P . This inhibition leads to decreased activation of downstream signaling pathways such as Akt/mTOR and MAPK, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with VEGFR2, inhibiting its kinase activity and thereby affecting angiogenesis and vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to sustained inhibition of SphK1 activity, resulting in prolonged effects on cell proliferation and apoptosis . In vivo studies have demonstrated that the compound maintains its activity over extended periods, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SphK1 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with SphK1 also influences the sphingolipid metabolic pathway, altering the balance of sphingosine and S1P .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within these tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SphK1 and other cytoplasmic proteins . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy .

Properties

IUPAC Name

4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNSOKPNHHVNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.